This compound, also identified by CAS number 1007207-67-1, is a heterocyclic molecule. Scientific research investigates its potential as a kinase inhibitor []. Kinases are enzymes involved in many cellular processes, and kinase inhibitors are being studied for their potential to treat various diseases.
CH5132799, also known as Izorlisib, is a selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks), particularly targeting the PI3Kα isoform. This compound has garnered attention due to its potential therapeutic applications in oncology, especially for tumors harboring mutations in the PIK3CA gene, which are prevalent in various cancers such as breast, ovarian, and endometrial cancers. Its unique mechanism involves competitive inhibition at the ATP-binding site of the enzyme, allowing it to effectively disrupt the PI3K signaling pathway that is often aberrantly activated in cancer cells .
There is no current information on the mechanism of action of this specific molecule. However, as mentioned earlier, similar structures have been investigated for their potential to inhibit FAK []. The mechanism of FAK inhibition by these compounds is not fully elucidated, but it may involve binding to the ATP-binding pocket of the kinase, thereby preventing its enzymatic activity and downstream signaling pathways.
In vitro studies have demonstrated that CH5132799 exhibits strong antiproliferative activity across various human tumor cell lines with activated PI3K pathways. The compound has shown effectiveness against breast cancer cell lines (such as KPL-4), ovarian cancer cells (SKOV3), and colorectal cancer cells (HCT116). The presence of PIK3CA mutations in these cell lines correlates with increased sensitivity to CH5132799, emphasizing its role as a promising treatment option for patients with such mutations .
In vivo studies utilizing mouse xenograft models have further validated its antitumor activity, showing significant tumor regression in models with PIK3CA mutations. Moreover, when combined with trastuzumab in trastuzumab-resistant breast cancer models, CH5132799 has led to complete tumor disappearance, showcasing its potential in combination therapies .
The synthesis of CH5132799 involves multiple steps typical of pharmaceutical compound development. Although specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:
CH5132799 is primarily investigated for its applications in cancer therapy due to its ability to inhibit the PI3K signaling pathway. Its main applications include:
Interaction studies have revealed that CH5132799 selectively interacts with class I PI3Ks while demonstrating minimal off-target effects on other kinases. This selectivity is crucial for developing effective cancer therapies with fewer side effects. Additionally, studies indicate that CH5132799 does not reverse negative feedback loops associated with mTORC1 inhibitors, suggesting a unique position within the therapeutic landscape for managing resistant tumors .
Several compounds share structural or functional similarities with CH5132799. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | Notable Features |
---|---|---|---|
NVP-BEZ235 | Dual inhibitor of PI3K/mTOR | Moderate | Targets both PI3K and mTOR pathways |
ZSTK474 | Pan-PI3K inhibitor | Broad | Inhibits multiple isoforms of PI3K |
GDC-0941 | Selective PI3K inhibitor | High | Focused on PI3Kα; used in clinical trials |
Idelalisib | Selective inhibitor of PI3Kδ | High | Approved for certain hematological malignancies |
Copanlisib | Dual inhibitor of PI3K/mTOR | Moderate | Approved for follicular lymphoma |
CH5132799's unique feature lies in its high selectivity for class I PI3Ks, especially the mutated forms prevalent in various cancers, making it a promising candidate for targeted therapy .
CH5132799, also known as izorlisib, is a synthetic small-molecule inhibitor with the molecular formula C₁₅H₁₉N₇O₃S and a molecular weight of 377.42 g/mol. Its IUPAC name is 5-[7-methanesulfonyl-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine. The compound features a dihydropyrrolopyrimidine core linked to a pyrimidin-2-amine group and a methanesulfonyl moiety (Figure 1). Stereochemical analysis confirms a single stereocenter at the C7 position of the pyrrolopyrimidine ring, which adopts an S-configuration in its active form.
Property | Value | Source |
---|---|---|
Molecular formula | C₁₅H₁₉N₇O₃S | |
Molecular weight | 377.42 g/mol | |
XLogP | 0.53 | |
Topological polar SA | 135.81 Ų |
X-ray crystallography reveals CH5132799 forms a 1:1 salt with methanesulfonic acid (mesylate) to enhance aqueous solubility. The crystal structure (PDB ID: 3APC) shows proton transfer from methanesulfonic acid to the pyrimidin-2-amine nitrogen, creating a charge-assisted hydrogen bond network. Key interactions include:
The triclinic crystal system (space group P1) exhibits unit cell parameters:
Parameter | Value | Source |
---|---|---|
Crystal system | Triclinic | |
Space group | P1 | |
Density | 1.56 g/cm³ | |
Unit cell volume | 1008.24 ų |
The synthesis of CH5132799 involves a multi-step sequence starting from a morpholino amidine intermediate:
Key optimizations include replacing phenol groups with aminopyrimidine to improve metabolic stability and PI3Kα binding.
Step | Yield (%) | Purity (%) | Source |
---|---|---|---|
Condensation | 85 | 98 | |
Chlorination | 92 | 95 | |
Amination | 78 | 97 | |
Sulfonylation | 89 | 99 |
CH5132799’s poor aqueous solubility (≤1 mg/mL in water) is addressed through mesylate salt formation. The process involves:
The mesylate form increases solubility to >10 mg/mL in DMSO while retaining PI3Kα inhibitory potency (IC₅₀ = 14 nM).
CH5132799 mesylate exhibits monotropic polymorphism, with the triclinic form being the most thermodynamically stable. Differential scanning calorimetry (DSC) shows a melting point of 251–253°C and no phase transitions below 200°C. Accelerated stability studies (40°C/75% RH) confirm <0.5% degradation over 6 months.
Experimental LogP (octanol/water) for CH5132799 is 0.53, aligning with computational predictions (XLogP = 0.53). Aqueous solubility profiles are pH-dependent:
Medium | Solubility (mg/mL) | Source |
---|---|---|
Water (pH 7.4) | 0.12 | |
0.1N HCl (pH 1.2) | 0.45 | |
DMSO | 25.6 |
CH5132799, also known as izorlisib or MEN1611, demonstrates distinct selectivity patterns across the class I phosphatidylinositol 3-kinase isoforms [1] [4]. The compound exhibits an aminopyrimidine derivative structure that selectively targets class I phosphatidylinositol 3-kinases through adenosine triphosphate-competitive inhibition mechanisms [4] [7].
The biochemical analysis reveals that CH5132799 demonstrates preferential inhibition of phosphatidylinositol 3-kinase alpha, with significantly reduced potency against the beta, gamma, and delta isoforms [3] [4] [20]. Detailed kinase assays conducted in cell-free systems demonstrate the compound's differential inhibitory activities across the four class I phosphatidylinositol 3-kinase isoforms [4] [7].
PI3K Isoform | IC50 (μM) | Selectivity Ratio (vs PI3Kα) |
---|---|---|
PI3Kα (wild-type) | 0.014 | 1.0 |
PI3Kβ | 0.120 | 8.6 |
PI3Kδ | 0.500 | 35.7 |
PI3Kγ | 0.036 | 2.6 |
The selectivity profile demonstrates that CH5132799 exhibits the highest potency against phosphatidylinositol 3-kinase alpha, with an inhibitory concentration fifty value of 14 nanomolar [4] [20]. Phosphatidylinositol 3-kinase gamma represents the second most sensitive isoform, showing approximately 2.6-fold reduced sensitivity compared to the alpha isoform [4]. Phosphatidylinositol 3-kinase beta demonstrates moderate sensitivity with an 8.6-fold reduction in potency, while phosphatidylinositol 3-kinase delta exhibits the lowest sensitivity among class I isoforms, requiring concentrations 35.7-fold higher than those needed for phosphatidylinositol 3-kinase alpha inhibition [4] [20].
Structural analysis through co-crystal studies with phosphatidylinositol 3-kinase gamma reveals that CH5132799 interacts with adenosine triphosphate-binding sites of the enzyme, confirming its adenosine triphosphate-competitive mode of inhibition [4]. The compound demonstrates remarkable selectivity for class I phosphatidylinositol 3-kinases compared to other kinase families, showing no significant inhibitory activities against a representative panel of 26 protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases [4] [7].
CH5132799 exhibits enhanced inhibitory activity against oncogenic phosphatidylinositol 3-kinase alpha mutants compared to the wild-type enzyme [4] [7]. The three most clinically relevant oncogenic mutations - E542K, E545K, and H1047R - all demonstrate increased sensitivity to CH5132799 inhibition [4] [12].
PI3Kα Variant | IC50 (μM) | Fold Increase in Potency vs WT |
---|---|---|
Wild-type | 0.014 | 1.0 |
E542K mutant | 0.0067 | 2.1 |
E545K mutant | 0.0067 | 2.1 |
H1047R mutant | 0.0056 | 2.5 |
The E542K and E545K mutations, located within the helical domain of phosphatidylinositol 3-kinase alpha, both demonstrate identical enhanced sensitivity to CH5132799, with inhibitory concentration fifty values of 6.7 nanomolar, representing a 2.1-fold increase in potency compared to wild-type phosphatidylinositol 3-kinase alpha [4] [11]. These mutations induce electrostatic changes that modify the interaction between the N-terminal Src homology 2 domain of the regulatory subunit p85 and the helical and kinase domains of phosphatidylinositol 3-kinase alpha [11].
The H1047R mutation, situated within the kinase domain, exhibits the highest sensitivity to CH5132799 inhibition, with an inhibitory concentration fifty value of 5.6 nanomolar, corresponding to a 2.5-fold enhancement in potency relative to the wild-type enzyme [4] [12]. This mutation increases kinase activity by inducing conformational changes that orient the C-terminal loop toward the plasma membrane, providing the active site with improved access to its substrate phosphatidylinositol 4,5-bisphosphate [11] [12].
Molecular dynamics simulations and structural analyses reveal that the H1047R mutation results in an expanded positive charge distribution on membrane-binding regions, enhancing the mutant protein's ability to bind to membranes rich in anionic lipids [12]. The mutation also abolishes the auto-inhibitory role of the C-terminal tail present in wild-type phosphatidylinositol 3-kinase alpha through loss of crucial intermolecular interactions [12].
CH5132799 effectively suppresses the entire phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling cascade through its upstream inhibition of class I phosphatidylinositol 3-kinases [4] [6]. Treatment of cancer cells harboring phosphatidylinositol 3-kinase catalytic subunit alpha mutations with CH5132799 results in comprehensive suppression of pathway phosphorylation events [4] [20].
Cellular studies demonstrate that CH5132799 treatment leads to effective suppression of protein kinase B phosphorylation at both Threonine 308 and Serine 473 residues [4] [6]. The compound simultaneously inhibits phosphorylation of downstream effectors within the mammalian target of rapamycin complex 1 pathway, including p70 ribosomal S6 kinase, ribosomal protein S6, and eukaryotic translation initiation factor 4E-binding protein 1 [4] [20].
The suppression of p70 ribosomal S6 kinase phosphorylation by CH5132799 occurs without the induction of compensatory protein kinase B activation that is characteristic of mammalian target of rapamycin complex 1 inhibitors [4]. This selective class I phosphatidylinositol 3-kinase inhibition avoids the negative feedback loop activation that typically results from mammalian target of rapamycin complex 1 inhibition alone [4] [13].
Comparative studies with mammalian target of rapamycin complex 1 inhibitors reveal that CH5132799 provides superior pathway suppression by simultaneously targeting multiple phosphorylation nodes [4]. Unlike everolimus, which primarily inhibits p70 ribosomal S6 kinase and ribosomal protein S6 phosphorylation while potentially enhancing protein kinase B activation, CH5132799 maintains consistent inhibition across all measured pathway components [4].
The compound demonstrates particular efficacy in suppressing eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, a critical regulator of protein synthesis that is often resistant to mammalian target of rapamycin complex 1 inhibitor monotherapy [4] [13]. This comprehensive pathway suppression contributes to the compound's ability to overcome resistance mechanisms that develop during mammalian target of rapamycin complex 1 inhibitor treatment [4].
CH5132799 treatment results in significant modulation of critical regulatory nodes downstream of protein kinase B, including Forkhead box protein O1, Forkhead box protein O3a, and proline-rich protein kinase B substrate 40 kilodaltons [4] [20] [21]. These regulatory proteins serve as direct substrates of protein kinase B and play essential roles in cellular growth control and apoptosis regulation [18] [19].
The inhibition of protein kinase B phosphorylation by CH5132799 leads to reduced phosphorylation of both Forkhead box protein O1 and Forkhead box protein O3a transcription factors [4] [20]. Under normal conditions, protein kinase B phosphorylation of these Forkhead box proteins results in their cytoplasmic sequestration through binding to 14-3-3 proteins, thereby inhibiting their transcriptional activity [18] [21].
CH5132799-mediated dephosphorylation of Forkhead box protein O1 and Forkhead box protein O3a enables their nuclear translocation and transcriptional activation [19] [21]. These activated Forkhead box transcription factors subsequently upregulate expression of genes involved in cell cycle arrest and apoptosis, including cyclin-dependent kinase inhibitors p21 and p27, as well as pro-apoptotic factors [18] [21].
Proline-rich protein kinase B substrate 40 kilodaltons represents another critical regulatory node affected by CH5132799 treatment [4] [10]. Under normal growth conditions, protein kinase B phosphorylates proline-rich protein kinase B substrate 40 kilodaltons, relieving its inhibitory effect on mammalian target of rapamycin complex 1 [10]. CH5132799 treatment reduces this phosphorylation, potentially contributing to mammalian target of rapamycin complex 1 inhibition through multiple mechanisms [4].
Selectivity Parameter | Wild-type PI3Kα | Class II PI3KC2α | Class II PI3KC2β | Class III Vps34 | Class IV mTOR |
---|---|---|---|---|---|
IC50 (μM) | 0.014 | >10 | 5.3 | >10 | 1.6 |
Selectivity Ratio | 1 | >714 | 378.6 | >714 | 114.3 |
The compound demonstrates exceptional selectivity for class I phosphatidylinositol 3-kinases compared to other phosphatidylinositol 3-kinase classes and mammalian target of rapamycin [4]. This selectivity profile ensures that the observed effects on Forkhead box protein O1, Forkhead box protein O3a, and proline-rich protein kinase B substrate 40 kilodaltons phosphorylation result specifically from class I phosphatidylinositol 3-kinase inhibition rather than off-target effects [4] [20].
CH5132799 demonstrated remarkable antiproliferative activity across multiple cancer cell lines, with particularly pronounced effects in those harboring phosphatidylinositol 3-kinase catalytic subunit alpha (PIK3CA) mutations [1]. The compound exhibited superior activity across four primary tumor types: breast, ovarian, prostate, and endometrial cancer, with 75% (45/60) of tested cell lines showing half-maximal inhibitory concentration (IC50) values below 1 μmol/L and 38% (23/60) achieving IC50 values below 0.3 μmol/L [1].
The selectivity of CH5132799 for PIK3CA-mutated cancer cells was statistically significant, with cancer cell lines harboring PIK3CA mutations demonstrating significantly higher sensitivity compared to those without mutations (P = 7.4 × 10^-9) [1]. This sensitivity was observed across all major PIK3CA mutation hotspots, including H1047R, E542K, and E545K variants, as well as non-hotspot mutations [1].
Breast cancer cell lines provided particularly compelling evidence of this selectivity. The KPL-4 cell line, harboring the PIK3CA H1047R mutation, demonstrated an IC50 of 0.032 μmol/L, while the BT-474 cell line with the PIK3CA K111N mutation showed an IC50 of 0.056 μmol/L [1]. The T-47D cell line, also carrying the H1047R mutation, exhibited similar sensitivity with an IC50 of 0.056 μmol/L [1]. In contrast, the SK-BR-3 breast cancer cell line with wild-type PIK3CA showed reduced sensitivity with an IC50 of 0.2 μmol/L [1].
Ovarian cancer models further validated this mutation-dependent sensitivity pattern. The SK-OV-3 cell line, harboring the PIK3CA H1047R mutation, demonstrated an IC50 of 0.12 μmol/L, while the IGROV1 cell line with wild-type PIK3CA showed considerably lower sensitivity with an IC50 of 0.8 μmol/L [1]. The endometrial cancer cell line MFE-280, carrying the PIK3CA H1047R mutation, exhibited an IC50 of 0.15 μmol/L [1].
The mechanism underlying this selective antiproliferative activity was demonstrated through comprehensive pathway analysis. In KPL-4 breast cancer cells, CH5132799 treatment resulted in effective suppression of AKT phosphorylation and its direct substrates PRAS40 and FoxO1/3a, as well as downstream effectors including S6K1, S6, and 4E-BP1 [1]. This complete pathway suppression was accompanied by cell cycle arrest in G1 phase and increased sub-G1 population, indicating apoptosis induction [1]. Caspase 3/7 activation was observed in CH5132799-treated cells, confirming the apoptotic response [1].
The combination of CH5132799 with human epidermal growth factor receptor 2 (HER2)-targeted therapies revealed significant synergistic effects, particularly in addressing trastuzumab resistance mechanisms [1] [2]. Approximately 20% of HER2-positive breast cancer patients harbor PIK3CA mutations, which have been associated with reduced progression-free survival when treated with trastuzumab-based therapy [1].
The mechanistic basis for this synergy lies in the ability of CH5132799 to overcome HER2-independent activation of the phosphatidylinositol 3-kinase pathway. HER2-amplified cell lines with PIK3CA mutations, including KPL-4, are typically insensitive to trastuzumab due to constitutive phosphatidylinositol 3-kinase activity that bypasses HER2-mediated signaling [1]. CH5132799 directly inhibits this pathway activation, restoring sensitivity to HER2-targeted interventions [1].
In vitro studies demonstrated that HER2-amplified cell lines with PIK3CA mutations showed sensitivity to CH5132799 comparable to cell lines harboring only PIK3CA mutations (P = 0.91) [1]. This finding suggested that the presence of HER2 amplification did not diminish the efficacy of CH5132799 in PIK3CA-mutated contexts [1].
The clinical relevance of this synergy was further supported by studies using the MEN1611 formulation of CH5132799. In HER2-positive, PIK3CA-mutated patient-derived xenograft models that were refractory to trastuzumab, the combination of MEN1611 and trastuzumab demonstrated superior antitumor activity compared to either agent alone [3]. In particular, twice-daily dosing schedules of MEN1611 combined with trastuzumab achieved 82% tumor volume inhibition compared to 68% with once-daily dosing [3].
The combination therapy was evaluated in multiple patient-derived xenograft models, including PDX67, CTG-0033, and PDX153, all of which carried PIK3CA mutations and were refractory to trastuzumab [3]. MEN1611 demonstrated the ability to restore trastuzumab sensitivity, resulting in enhanced antitumor responses in combination cohorts compared to single-agent treatments [3]. Remarkably, in the PDX153 and CTG-0033 models, the combination treatment achieved striking and durable activity, with 100% of animals cured in the PDX CTG-0033 model [3].
CH5132799 demonstrated exceptional in vivo efficacy in xenograft models harboring PIK3CA mutations, with tumor regression kinetics that correlated directly with the presence of phosphatidylinositol 3-kinase pathway activation [1] [4]. The compound exhibited two distinct modes of tumor growth inhibition: complete tumor regression in models with strong PIK3CA-driven signaling, and tumor stasis in models with concurrent oncogenic pathway activation [4].
In the KPL-4 breast cancer xenograft model harboring the PIK3CA H1047R mutation, daily oral administration of CH5132799 at 12.5 mg/kg resulted in rapid and remarkable tumor regression [1]. High-dose administration achieved particularly dramatic results, with tumors showing immediate response and sustained regression throughout the treatment period [1]. The BT-474 breast cancer xenograft model, carrying the PIK3CA K111N mutation, similarly demonstrated significant tumor regression under identical dosing conditions [1].
The kinetics of tumor regression were characterized by rapid initial response followed by sustained antitumor activity. In the KPL-4 model, tumor regression was maintained throughout the 6-week administration period, even with intermittent dosing schedules [5]. This sustained efficacy suggested that CH5132799 achieved effective pathway inhibition sufficient to prevent tumor regrowth during treatment intervals [5].
Ovarian cancer xenograft models provided additional validation of the tumor regression kinetics. The SK-OV-3 model, harboring the PIK3CA H1047R mutation, showed potent antitumor activity with significant tumor shrinkage [1]. The endometrial cancer MFE-280 model, also carrying the PIK3CA H1047R mutation, demonstrated comparable regression kinetics [1].
In phosphatase and tensin homolog (PTEN)-deficient models, CH5132799 demonstrated remarkable activity against GXF97 gastric cancer tumors with PTEN gene deletion, achieving substantial tumor shrinkage [1]. The PC-3 prostate cancer model, characterized by PTEN deficiency, showed significant tumor growth inhibition, although the response was less dramatic than in PIK3CA-mutated models [1].
The distinction between tumor regression and tumor stasis was particularly evident in models with concurrent oncogenic pathway activation. The HCT116 colorectal cancer model, harboring both PIK3CA and KRAS mutations, demonstrated tumor stasis rather than regression, indicating that additional oncogenic drivers limited the complete antitumor response [1] [4]. This finding highlighted the importance of pathway addiction in determining the extent of therapeutic response [1].
The pharmacodynamic profile of CH5132799 in xenograft models revealed comprehensive inhibition of the phosphatidylinositol 3-kinase pathway, with multiple biomarkers demonstrating dose-dependent and time-dependent suppression [1] [6]. The primary pharmacodynamic endpoint was inhibition of AKT phosphorylation at serine 473, which served as a direct measure of phosphatidylinositol 3-kinase pathway activity [1].
In both KPL-4 and BT-474 xenograft models, effective suppression of AKT phosphorylation was observed in a time-dependent manner following CH5132799 administration [1]. This suppression was accompanied by corresponding decreases in phosphorylation of direct AKT substrates, including PRAS40 and FoxO1/3a, confirming functional pathway inhibition [1].
Downstream mTORC1 biomarkers provided additional evidence of pathway suppression. Phosphorylation of S6K1 and its substrate S6 was effectively inhibited in CH5132799-treated xenograft tumors [1]. Importantly, phosphorylation of 4E-BP1, another critical mTORC1 substrate, was also suppressed, indicating comprehensive pathway inhibition [1].
The temporal profile of biomarker suppression revealed that pathway inhibition was sustained throughout the dosing interval in twice-daily regimens, while once-daily dosing showed evidence of pathway recovery at 24-hour time points [6]. This finding supported the clinical development of twice-daily dosing schedules to maintain continuous pathway suppression [6].
Correlation analysis between drug exposure and pharmacodynamic response demonstrated that CH5132799 concentrations in xenograft models were consistent with those required for efficacy in preclinical studies [6]. The area under the concentration-time curve values achieved in xenograft studies ranged from 1,270 to 1,550 ng·hr/mL, which correlated with effective pathway suppression [6].
Histological analysis of treated tumors revealed reduced proliferation and increased apoptosis in CH5132799-treated xenografts compared to control groups [1]. Ki-67 staining showed significant decreases in proliferative activity, while terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining revealed increased apoptotic cells [1].
The relationship between pharmacodynamic biomarker suppression and tumor response was further characterized through analysis of 4E-BP1 phosphorylation patterns [4]. In xenograft models achieving complete tumor regression, 4E-BP1 phosphorylation was effectively suppressed, while models showing tumor stasis exhibited only partial 4E-BP1 suppression [4]. This biomarker emerged as a potential determinant of therapeutic response, with complete 4E-BP1 suppression correlating with tumor regression rather than stasis [4].
The durability of pharmacodynamic effects was demonstrated in combination studies with trastuzumab. In the KPL-4 xenograft model, combination therapy resulted in complete tumor disappearance that was maintained for more than one month following treatment cessation [1]. This sustained response suggested that the combination therapy achieved sufficient pathway inhibition to prevent tumor regrowth even after drug withdrawal [1].
In clinical translation studies, pharmacodynamic biomarkers were evaluated in patient samples to confirm target engagement. Analysis of platelet-rich plasma samples from patients receiving CH5132799 showed significant inhibition of AKT phosphorylation at doses of 32 mg and above [6]. The maximal inhibition achieved approximately 50% reduction compared to baseline, with biomarker levels frequently recovering by 24 hours following treatment [6].